5-(1,1-Dimethoxyethyl)-1H-pyrazole
Overview
Description
The compound “5-(1,1-Dimethoxyethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of a similar compound, “(1,1-Dimethoxyethyl)benzene”, has been reported. It has a molecular formula of C10H14O2 and a molecular weight of 166.217 Da .
Physical and Chemical Properties Analysis
For a similar compound, “(1,1-Dimethoxyethyl)benzene”, the physical and chemical properties are as follows: It has a density of 1.0±0.1 g/cm3, a boiling point of 221.3±0.0 °C at 760 mmHg, and a flash point of 66.7±0.0 °C .
Scientific Research Applications
Synthesis and Biological Activities
Pyrazole derivatives, including 5-(1,1-Dimethoxyethyl)-1H-pyrazole, have been extensively studied for their biological and pharmacological activities. These compounds are crucial in heterocyclic chemistry and are utilized in organic synthesis.
Antibacterial and Antioxidant Activities : Pyrazole derivatives have demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, they exhibit moderate antioxidant activities, as evidenced in a study focusing on the synthesis and activity analysis of tri-substituted pyrazoles (Golea Lynda, 2021).
Antimicrobial Properties : Another study synthesized pyrimidine pyrazole derivatives and found them to be effective against various bacteria and fungi, indicating their potential as antimicrobial agents (Rakesh Kumar et al., 2014).
Modeling for Drug Candidates : Pyrazole-based drug molecules were designed and synthesized, demonstrating antimicrobial activities against standard bacterial and fungal strains. These findings were supported by molecular docking studies, highlighting the therapeutic potential of pyrazole derivatives in drug development (Shubhangi et al., 2019).
Chemical Synthesis and Characterization
Pyrazole derivatives are also significant in chemical synthesis and characterization studies.
Herbicidal Activity : The synthesis of pyrazole benzophenone derivatives revealed herbicidal activities, suggesting their application in agriculture (Ying Fu et al., 2017).
Structural and Spectral Investigations : Research on pyrazole-4-carboxylic acid derivatives focused on their experimental and theoretical studies, including spectroscopy and crystallography, to understand their chemical properties (S. Viveka et al., 2016).
Efficient Synthesis Methods : Studies have developed efficient synthesis methods for pyrazole derivatives, utilizing environmentally friendly procedures and highlighting their potential for large-scale production (Pan Xu et al., 2015).
Antioxidant and Anticancer Studies
Research on pyrazole derivatives has also explored their antioxidant and anticancer properties.
Antioxidant Potential : Novel pyrazole derivatives showed promising antioxidant activities, indicating their potential in oxidative stress-related therapies (K. Karrouchi et al., 2019).
Anticancer Agents : Platinum and palladium complexes with pyrazole-containing ligands were evaluated for their anticancer properties, demonstrating potential as novel anticancer agents (E. Budzisz et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
5-(1,1-dimethoxyethyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(10-2,11-3)6-4-5-8-9-6/h4-5H,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJVQYSFSOVPQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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